![molecular formula C20H20N2 B188556 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene CAS No. 23950-38-1](/img/structure/B188556.png)
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diphenyl-3,4-diazatricyclo[5210~2,6~]dec-4-ene is a complex organic compound characterized by its unique structure, which includes a hexahydroindazole core with two phenyl groups and a methano bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1,3-diphenyl-2-propen-1-one and hydrazine hydrate can be used. The reaction is often carried out in the presence of a catalyst like acetic acid, under reflux conditions, to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Shares a similar hexahydroindene core but lacks the phenyl groups.
4,7-Methano-1H-indazole: Similar indazole structure but with different substituents.
Uniqueness
3,5-diphenyl-3,4-diazatricyclo[5210~2,6~]dec-4-ene is unique due to its specific combination of phenyl groups and methano bridge, which confer distinct chemical and biological properties
Propiedades
Número CAS |
23950-38-1 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2 |
Clave InChI |
WESSKLLMYOYFPY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
| 23950-38-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


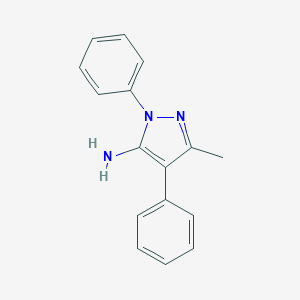
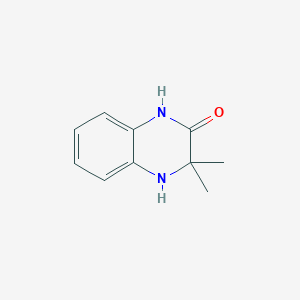
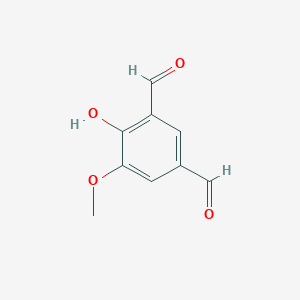
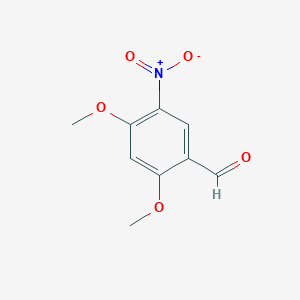

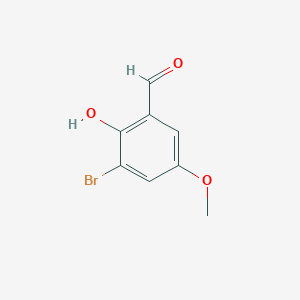
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

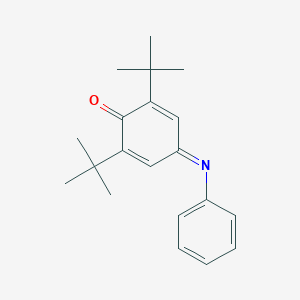
![3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
